methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
Description
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a thioxo group, and a carboxylate ester
Properties
IUPAC Name |
methyl 6-(2-bromophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S2/c1-19-12(18)11-16-9(6-21-11)10(17)15(13(16)20)8-5-3-2-4-7(8)14/h2-5,9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQUPDRQIVTGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(C2=S)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thioamide with a bromophenyl-substituted isocyanide under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate exhibit promising antimicrobial properties. The thiazole and imidazole moieties are known to enhance biological activity against a range of pathogens. A study demonstrated that derivatives of thiazole exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics based on this compound structure .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. Preliminary studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the bromophenyl group may enhance these effects due to its ability to interact with cellular targets involved in cancer progression .
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens and cancer cells . This inhibition could lead to the development of effective therapeutic agents.
Material Science Applications
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its thioxo and imidazole functionalities can participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems or smart materials .
Nanotechnology
In nanotechnology, derivatives of this compound have been explored as potential agents for drug delivery due to their ability to form nanoparticles. These nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the thioxo and carbonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-chlorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
- Methyl 6-(2-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
- Methyl 6-(2-methylphenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
Uniqueness
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, or methyl-substituted analogs. This makes it a valuable compound for developing new chemical entities with improved biological activity and selectivity .
Biological Activity
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H10BrN2O3S
- Molecular Weight : 356.20 g/mol
- CAS Number : [insert CAS number if available]
The presence of a thiazole ring and a bromophenyl group suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thioxoimidazolidinones have shown selective inhibition of prostate cancer cell lines, suggesting that structural analogs may also possess similar activities .
Table 1: Summary of Anticancer Studies
| Study Reference | Compound Tested | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Thioxoimidazolidinones | Prostate Cancer | 15.2 | Apoptosis induction | |
| Various Thioxo Compounds | Breast Cancer | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Certain thiazole derivatives have demonstrated activity against various bacterial strains, indicating that this compound may exhibit similar effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific checkpoints has been observed in related structures.
Case Study 1: Prostate Cancer Inhibition
A study focused on the anticancer potential of thioxoimidazolidinones reported that certain derivatives inhibited prostate cancer cell growth by inducing apoptosis and disrupting cellular signaling pathways. The study highlighted the importance of substituent variations on the thiazole ring for enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Research into thiazole derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL. These findings suggest that this compound could be developed as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
